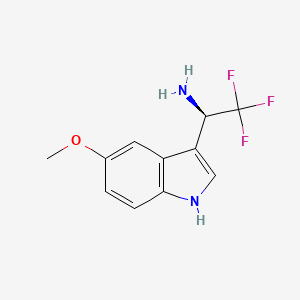
(R)-2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-YL)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-YL)ethan-1-amine is a compound that belongs to the class of tryptamines. Tryptamines are a group of monoamine alkaloids that can be found in various plants, fungi, and animals. This compound is structurally related to serotonin and melatonin, which are important neurotransmitters and hormones in the human body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-YL)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methoxyindole, which is then subjected to various chemical reactions to introduce the trifluoroethylamine group.
Reaction Conditions: The key steps involve the use of reagents such as trifluoroacetic anhydride and amines under controlled temperature and pressure conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
®-2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-YL)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.
Applications De Recherche Scientifique
®-2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-YL)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with serotonin receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor to pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-YL)ethan-1-amine involves its interaction with molecular targets such as serotonin receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The pathways involved include the serotonin signaling pathway, which plays a crucial role in mood regulation, sleep, and other functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Serotonin: A neurotransmitter involved in mood regulation.
Melatonin: A hormone that regulates sleep-wake cycles.
5-Methoxytryptamine: A metabolite of melatonin with similar biological activity.
Uniqueness
®-2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-YL)ethan-1-amine is unique due to the presence of the trifluoroethylamine group, which imparts distinct chemical properties and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H11F3N2O |
|---|---|
Poids moléculaire |
244.21 g/mol |
Nom IUPAC |
(1R)-2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C11H11F3N2O/c1-17-6-2-3-9-7(4-6)8(5-16-9)10(15)11(12,13)14/h2-5,10,16H,15H2,1H3/t10-/m1/s1 |
Clé InChI |
GVVJFDMIOVYOKF-SNVBAGLBSA-N |
SMILES isomérique |
COC1=CC2=C(C=C1)NC=C2[C@H](C(F)(F)F)N |
SMILES canonique |
COC1=CC2=C(C=C1)NC=C2C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


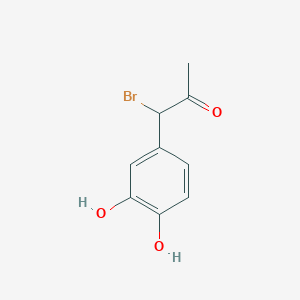
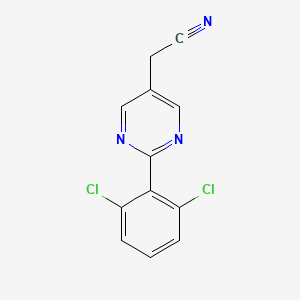
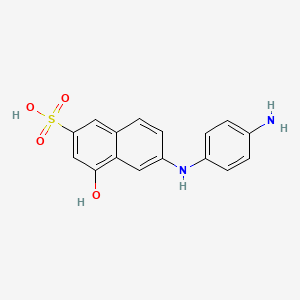


![Rac-tert-butyl hexahydrothieno[3,4-B]pyrazine-1(2H)-carboxylate 6,6-dioxide, cis](/img/structure/B14035329.png)

![7-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B14035346.png)
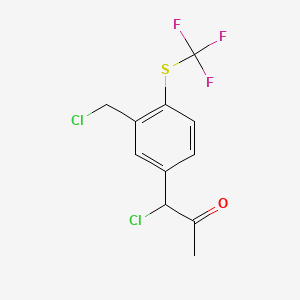
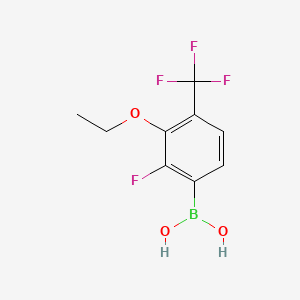
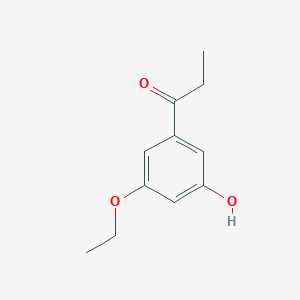
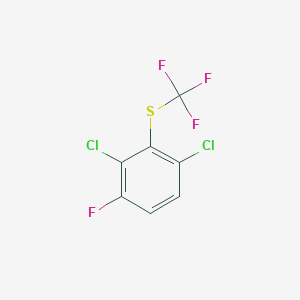
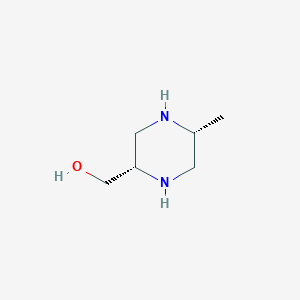
![3-Bromo-6-isopropyl-4-methyl-5-phenyl-pyrazolo[1,5-A]pyrimidin-7-one](/img/structure/B14035382.png)
